molecular formula C28H32O6 B11089115 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-6-yl acetate

3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-6-yl acetate

Cat. No.: B11089115
M. Wt: 464.5 g/mol
InChI Key: XGPOIZRGNMZKFT-UHFFFAOYSA-N
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Description

The compound 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate is a complex organic molecule characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a cyclopentanone derivative, under acidic or basic conditions.

    Functional group modifications: Introduction of the acetyloxy and hydroxy groups can be performed through esterification and hydroxylation reactions, respectively. These steps often require specific reagents like acetic anhydride for acetylation and oxidizing agents for hydroxylation.

    Final assembly: The final product is obtained by combining the intermediate compounds through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include:

    Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can be employed to enhance reaction rates and selectivity.

    Continuous flow reactors: These reactors allow for better control over reaction conditions and can be scaled up for large-scale production.

    Purification techniques: Advanced purification methods like chromatography and crystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3 (Chromium trioxide)

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Alcohols, amines, thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate: has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer properties.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific optical or electronic properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its functional groups that can interact with biomolecules.

Mechanism of Action

The mechanism of action of 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate depends on its interaction with molecular targets. These interactions can involve:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Modulation of signaling pathways: It can affect cellular signaling pathways by interacting with receptors or other signaling molecules.

    Alteration of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate: can be compared with similar spirocyclic compounds, such as:

    Spiro[cyclopenta[b]chromene] derivatives: These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical and biological properties.

    Spirocyclic lactones: These compounds have a lactone ring instead of the chromene ring, which can affect their reactivity and applications.

    Spirocyclic amines: These compounds contain an amine group, which can introduce different pharmacological activities compared to the acetyloxy and hydroxy groups.

The uniqueness of 3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-6-yl acetate

Properties

Molecular Formula

C28H32O6

Molecular Weight

464.5 g/mol

IUPAC Name

[4-(6-acetyloxy-5-methylspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)-3-hydroxy-2-methylphenyl] acetate

InChI

InChI=1S/C28H32O6/c1-16-22(32-18(3)29)11-9-20(25(16)31)28-15-7-8-24(28)27(13-5-6-14-27)21-10-12-23(33-19(4)30)17(2)26(21)34-28/h9-12,24,31H,5-8,13-15H2,1-4H3

InChI Key

XGPOIZRGNMZKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C23CCCC2C4(CCCC4)C5=C(O3)C(=C(C=C5)OC(=O)C)C)OC(=O)C

Origin of Product

United States

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